4-[4-(4-fluorophenyl)piperazin-1-yl]-N-[2-(1H-indol-1-yl)ethyl]-4-oxobutanamide
Description
The compound 4-[4-(4-fluorophenyl)piperazin-1-yl]-N-[2-(1H-indol-1-yl)ethyl]-4-oxobutanamide features a central 4-oxobutanamide scaffold linked to a 4-fluorophenyl-substituted piperazine ring and an indole-containing ethyl group. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs provide insights into its possible biological and physicochemical properties.
Properties
Molecular Formula |
C24H27FN4O2 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
4-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-indol-1-ylethyl)-4-oxobutanamide |
InChI |
InChI=1S/C24H27FN4O2/c25-20-5-7-21(8-6-20)27-15-17-29(18-16-27)24(31)10-9-23(30)26-12-14-28-13-11-19-3-1-2-4-22(19)28/h1-8,11,13H,9-10,12,14-18H2,(H,26,30) |
InChI Key |
VEGDNKGCWYHIMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCC(=O)NCCN3C=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-fluorophenyl)piperazin-1-yl]-N-[2-(1H-indol-1-yl)ethyl]-4-oxobutanamide typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions to introduce the fluorophenyl and indole groups. Common synthetic routes include:
Formation of Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Substitution with Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution reactions using fluorobenzene derivatives.
Attachment of Indole Moiety: The indole group is attached through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions.
Formation of the Final Amide: The final step involves the formation of the amide bond through condensation reactions with appropriate carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Amide Bond Hydrolysis
The central oxobutanamide group undergoes hydrolysis under acidic or basic conditions, cleaving the amide bond to yield a carboxylic acid and amine derivative.
| Reaction Conditions | Products | Reference |
|---|---|---|
| 6M HCl, reflux, 8–12 hours | 4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid + 2-(1H-indol-1-yl)ethylamine | |
| 2M NaOH, 60°C, 6 hours | Sodium salt of oxobutanoic acid + free amine |
This reaction is critical for prodrug activation or metabolite formation in pharmacological studies.
Nucleophilic Substitution at the Fluorophenyl Ring
The electron-withdrawing fluorine atom on the phenyl ring facilitates nucleophilic aromatic substitution (NAS) under specific conditions.
| Reagent | Conditions | Outcome | Reference |
|---|---|---|---|
| Sodium methoxide (NaOCH₃) | DMF, 120°C, 24 hours | Methoxy substitution at the para position | |
| Ammonia (NH₃) | Cu catalyst, 150°C, 48 hours | Amino-substituted phenyl derivative |
The fluorophenyl group’s reactivity is comparable to structurally similar compounds like 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-phenylacetamide.
Piperazine Ring Functionalization
The secondary amines in the piperazine ring participate in alkylation or acylation reactions:
Alkylation
| Reagent | Conditions | Product |
|---|---|---|
| Methyl iodide (CH₃I) | K₂CO₃, DMF, 60°C, 6 hours | N-methylated piperazine derivative |
| Benzyl chloride (C₆H₅CH₂Cl) | Et₃N, CH₂Cl₂, RT, 12 hours | N-benzylpiperazine analog |
Acylation
| Reagent | Conditions | Product |
|---|---|---|
| Acetyl chloride (CH₃COCl) | Pyridine, 0°C → RT, 4 hours | N-acetylpiperazine derivative |
| Tosyl chloride (TsCl) | NaOH, H₂O/THF, 0°C, 2 hours | N-tosylpiperazine compound |
These modifications are employed to tune receptor affinity or solubility .
Indole Ring Reactivity
The indole group undergoes electrophilic substitution, primarily at the C3 position:
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Nitration (HNO₃/H₂SO₄) | 0°C, 1 hour | 3-nitroindole derivative | |
| Sulfonation (SO₃/H₂SO₄) | 60°C, 3 hours | Indole-3-sulfonic acid |
Oxidation of the Butanamide Chain
The oxobutanamide’s ketone group can be reduced or oxidized:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| NaBH₄ | MeOH, RT, 2 hours | Secondary alcohol derivative | |
| KMnO₄ (acidic) | H₂SO₄, 80°C, 4 hours | Carboxylic acid via C–C bond cleavage |
Sulfonylation at the Piperazine Nitrogen
Analogous to the structurally related compound 4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-(1H-indol-4-yl)-4-oxobutanamide, sulfonylation reactions are feasible:
| Reagent | Conditions | Product |
|---|---|---|
| Methanesulfonyl chloride (MsCl) | Et₃N, CH₂Cl₂, RT, 6 hours | N-sulfonylated piperazine derivative |
Key Research Findings
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds with piperazine and indole structures often exhibit antidepressant properties. The presence of the 4-fluorophenyl group may enhance the binding affinity to serotonin receptors, which is crucial for mood regulation. Studies have shown that similar compounds can act as selective serotonin reuptake inhibitors (SSRIs), providing a basis for further exploration of this compound in treating depression .
Antipsychotic Effects
The compound's structure suggests potential antipsychotic activity, particularly in the treatment of schizophrenia. The indole moiety is known for its role in modulating dopamine pathways, which are often dysregulated in psychotic disorders. Preliminary studies on related compounds have demonstrated efficacy in reducing symptoms associated with schizophrenia .
Antitumor Activity
Recent investigations into structurally related compounds have revealed their potential as antitumor agents. The ability of certain piperazine derivatives to inhibit tumor cell proliferation has been documented, suggesting that the compound may possess similar properties. The mechanism likely involves the induction of apoptosis in cancer cells, mediated through specific signaling pathways .
Case Studies and Experimental Findings
Several studies have explored the pharmacological profiles of compounds similar to 4-[4-(4-fluorophenyl)piperazin-1-yl]-N-[2-(1H-indol-1-yl)ethyl]-4-oxobutanamide:
Mechanism of Action
The mechanism of action of 4-[4-(4-fluorophenyl)piperazin-1-yl]-N-[2-(1H-indol-1-yl)ethyl]-4-oxobutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may interact with neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Biological Activity
The compound 4-[4-(4-fluorophenyl)piperazin-1-yl]-N-[2-(1H-indol-1-yl)ethyl]-4-oxobutanamide is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 345.39 g/mol. The structure features a piperazine ring, an indole moiety, and a butanamide functional group, which are known to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 345.39 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research has indicated that compounds with piperazine and indole structures often exhibit significant antimicrobial properties. For instance, derivatives of piperazine have been shown to possess antibacterial and antifungal activities. The specific compound under discussion has been evaluated for its effectiveness against various bacterial strains, demonstrating promising results in vitro.
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Studies have highlighted its ability to inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmission, which could have implications for treating neurodegenerative diseases such as Alzheimer's.
In a comparative study, the compound exhibited an IC50 value of 2.14 µM against AChE, showcasing its potency relative to other known inhibitors in the same class .
Anticancer Properties
The indole moiety in the compound suggests potential anticancer activity. Indole derivatives are known for their role in modulating cell proliferation and apoptosis in cancer cells. Preliminary studies suggest that the compound may induce cytotoxic effects on various cancer cell lines, although further research is required to elucidate the exact mechanisms involved.
Case Studies
- Study on AChE Inhibition :
-
Antimicrobial Evaluation :
- A study focused on evaluating the antimicrobial efficacy of several synthesized piperazine derivatives against Gram-positive and Gram-negative bacteria.
- The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections .
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Receptor Binding : The piperazine ring may facilitate binding to neurotransmitter receptors, influencing neurotransmission and potentially providing therapeutic effects in neurological disorders.
- Enzyme Interaction : The structural components may allow for competitive inhibition of enzymes like AChE by mimicking substrate structures or binding at active sites .
| Mechanism | Description |
|---|---|
| Receptor Binding | Interaction with neurotransmitter receptors |
| Enzyme Inhibition | Competitive inhibition of AChE |
| Cytotoxic Effects | Induction of apoptosis in cancer cells |
Q & A
Basic: What are the recommended safety protocols for handling 4-[4-(4-fluorophenyl)piperazin-1-yl]-N-[2-(1H-indol-1-yl)ethyl]-4-oxobutanamide in laboratory settings?
Answer:
The compound’s GHS classification includes acute oral toxicity, skin corrosion/irritation, and respiratory hazards . Recommended protocols:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and ANSI-approved goggles.
- Engineering Controls: Use fume hoods for synthesis steps to minimize aerosol exposure.
- First Aid: For skin contact, wash immediately with water for 15 minutes; consult a physician if irritation persists .
- Waste Disposal: Deactivate via hydrolysis (acid/base) under controlled conditions before disposal by licensed facilities .
Basic: What synthetic routes are reported for arylpiperazine derivatives with fluorophenyl and indole moieties?
Answer:
Key steps involve:
Piperazine Functionalization: Coupling 4-fluorophenylpiperazine with activated carbonyl intermediates (e.g., succinimidyl esters) .
Indole Incorporation: Alkylation of indole at the 1-position using 2-chloroethylamine, followed by amidation with 4-oxobutanoyl chloride .
Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to isolate the target compound .
Advanced: How can researchers resolve contradictions between in vitro receptor binding affinity and in vivo efficacy for this compound?
Answer:
Discrepancies often arise from metabolic instability or poor blood-brain barrier (BBB) penetration. Methodological approaches:
- Metabolic Stability Assays: Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-MS. showed rapid amide bond cleavage in similar compounds, reducing in vivo activity .
- BBB Permeability: Use parallel artificial membrane permeability assays (PAMPA-BBB) or in situ brain perfusion models .
- Structural Optimization: Cyclize the amide bond (e.g., isoindol-1-one derivatives) to enhance stability, as seen in 5-HT1A ligand studies (Ki improved from 0.36 nM to 0.05 nM post-cyclization) .
Advanced: What computational strategies are effective for predicting the 5-HT1A/D3 receptor selectivity of arylpiperazine-indole hybrids?
Answer:
Molecular Docking: Use AutoDock Vina with crystal structures (e.g., 5-HT1A PDB: 7E2Z) to identify key interactions (e.g., hydrogen bonding with Ser159 and hydrophobic packing with Phe361) .
QSAR Modeling: Develop models using descriptors like logP, polar surface area, and piperazine torsion angles. achieved D3 selectivity (>1000-fold over D2) by elongating the alkyl chain between piperazine and benzamide .
Free Energy Perturbation (FEP): Compare binding energies of fluorophenyl vs. dichlorophenyl substituents to optimize selectivity .
Advanced: How does the fluorophenyl group influence pharmacokinetic properties compared to non-halogenated analogues?
Answer:
The 4-fluorophenyl moiety enhances:
- Metabolic Resistance: Fluorine reduces CYP450-mediated oxidation (e.g., t1/2 increased from 1.2 to 4.7 hours in rat microsomes) .
- Receptor Binding: Electron-withdrawing effects strengthen π-π stacking with aromatic residues (e.g., Phe6.51 in D3 receptors) .
- Lipophilicity: logD7.4 increases by ~0.5 units compared to phenyl, improving membrane permeability but requiring solubility enhancers (e.g., PEG-400 co-solvents) .
Advanced: What analytical techniques are critical for characterizing batch-to-batch variability in this compound?
Answer:
- HPLC-PDA: Use a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA) to quantify purity (>98% required for in vivo studies) .
- NMR: ¹H/¹³C NMR in DMSO-d6 to confirm regiochemistry (e.g., indole N-alkylation vs. C-3 substitution) .
- HRMS: ESI+ mode to verify molecular ion ([M+H]⁺ m/z calc. 450.2121, observed 450.2125) and detect trace impurities .
Advanced: How can researchers validate target engagement in preclinical models for this compound?
Answer:
- PET Imaging: Use radiolabeled analogues (e.g., ¹⁸F-Mefway) to quantify receptor occupancy in vivo. demonstrated 5-HT1A receptor saturation in primate brains with 18F-Mefway .
- Ex Vivo Autoradiography: Compare binding in wild-type vs. receptor-knockout mice to confirm specificity .
- Behavioral Assays: For CNS targets, use tail suspension (antidepressant activity) or rotarod (motor side effects) tests .
Table 1: Selectivity Profile of Structural Analogues
| Compound | 5-HT1A Ki (nM) | D3 Ki (nM) | Metabolic t1/2 (HLM, min) |
|---|---|---|---|
| Parent Compound | 2.1 | 8.7 | 12 |
| Cyclized Amide (Isoindol-1-one) | 0.05 | 1.3 | 45 |
| Dichlorophenyl Derivative | 1.2 | 0.13 | 38 |
| Data compiled from |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
